Product packaging for 1-(2-Adamantyl)piperidin-3-ol(Cat. No.:)

1-(2-Adamantyl)piperidin-3-ol

Cat. No.: B5158369
M. Wt: 235.36 g/mol
InChI Key: SDGCEAAVUHBBGL-UHFFFAOYSA-N
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Description

1-(2-Adamantyl)piperidin-3-ol is a chemical building block of interest in medicinal chemistry and neuroscience research. Compounds featuring an adamantane moiety linked to a piperidine ring, such as this one, are frequently investigated as potential therapeutics for central nervous system disorders . Specifically, structurally related imidazonaphthyridine-adamantane compounds have demonstrated high affinity for tau protein aggregates, which are pathological hallmarks of neurodegenerative diseases including Alzheimer's disease, frontotemporal dementia, and chronic traumatic encephalopathy . This suggests that this compound could serve as a valuable precursor or intermediate in the synthesis and development of novel positron emission tomography (PET) radiopharmaceuticals . Its potential application lies in creating targeted imaging agents to visualize and quantify neurofibrillary tangles in the living brain, thereby aiding in the clinical diagnosis and monitoring of disease progression . As a sophisticated heterocyclic building block, it enables researchers to explore structure-activity relationships and develop compounds with optimized binding affinity and pharmacokinetic properties. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H25NO B5158369 1-(2-Adamantyl)piperidin-3-ol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-adamantyl)piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO/c17-14-2-1-3-16(9-14)15-12-5-10-4-11(7-12)8-13(15)6-10/h10-15,17H,1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGCEAAVUHBBGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2C3CC4CC(C3)CC2C4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1 2 Adamantyl Piperidin 3 Ol and Its Analogs

Strategies for the Construction of the Piperidine (B6355638) Core in Adamantyl-Piperidine Systems

The formation of the piperidine ring is a fundamental step in the synthesis of these complex molecules. Various approaches, including hydrogenation, cyclization, and reductive amination, have been developed to achieve this transformation efficiently and often with stereochemical control. nih.govbeilstein-journals.org

Catalytic Hydrogenation and Reductive Approaches to Piperidine Rings

Catalytic hydrogenation of pyridine (B92270) precursors is a widely employed and effective method for the synthesis of the piperidine core. nih.govresearchgate.net This approach typically involves the reduction of a substituted pyridine ring using a metal catalyst under a hydrogen atmosphere. nih.govutwente.nl

Commonly used catalysts include rhodium on carbon (Rh/C), palladium on carbon (Pd/C), and Raney Nickel. organic-chemistry.orgacs.org The reaction conditions, such as temperature, pressure, and the choice of catalyst, can be tuned to optimize the yield and selectivity of the desired piperidine product. nih.govutwente.nl For instance, the hydrogenation of pyridine derivatives can be achieved at ambient temperature and pressure using an anion-exchange membrane (AEM) electrolyzer with a carbon-supported rhodium catalyst. acs.org This method has demonstrated high current efficiency and quantitative conversion of pyridine to piperidine. acs.org

In some cases, a two-step reduction process is utilized. For example, a partial reduction of a pyridine derivative can be followed by a second, often asymmetric, hydrogenation to yield the final piperidine product with high stereoselectivity. nih.gov The use of specific catalysts, such as ruthenium(II) complexes, can facilitate this asymmetric hydrogenation. nih.gov

Table 1: Catalytic Systems for Pyridine Hydrogenation

Catalyst SystemSubstrateProductKey Features
Rh/C, AEM electrolyzerPyridinePiperidineAmbient temperature and pressure, high current efficiency. acs.org
Raney-NiQuaternary pyridinium (B92312) saltTetrahydropyridine/PiperidinePartial or full reduction depending on the reducing agent. nih.gov
Ruthenium(II) complexEnamine intermediatePiperidineAsymmetric hydrogenation with high conversion. nih.gov
Rhodium(I) catalyst3-substituted pyridine3-substituted piperidineMilder conditions and shorter reaction times compared to other methods. mdpi.com

This table provides a summary of different catalytic systems used for the hydrogenation of pyridine derivatives to form piperidines.

Intramolecular Cyclization Pathways for Piperidine Ring Formation

Intramolecular cyclization offers a powerful strategy for constructing the piperidine ring by forming a new carbon-nitrogen or carbon-carbon bond within a linear precursor. nih.govmdpi.com These methods often provide excellent control over the stereochemistry of the resulting cyclic system.

The cyclization of unsaturated amines containing an alkene moiety is a common approach to piperidine synthesis. mdpi.com These reactions can be promoted by various catalysts, including gold(I) and palladium(II) complexes. mdpi.com For example, the oxidative amination of non-activated alkenes catalyzed by a gold(I) complex can lead to the formation of substituted piperidines. mdpi.com Similarly, palladium-catalyzed intramolecular hydroamination of unactivated alkenes can proceed at room temperature, tolerating a range of functional groups. organic-chemistry.org

A notable example is the palladium-catalyzed asymmetric 6-endo aminoacetoxylation of unactivated alkenes, which provides chiral β-acetoxylated piperidines with high enantioselectivity. organic-chemistry.org

Radical cyclization reactions provide another avenue for the formation of the piperidine ring. These reactions typically involve the generation of a radical species that undergoes an intramolecular cyclization. For instance, cobalt(II) catalysts have been used to mediate the intramolecular cyclization of linear amino-aldehydes to produce piperidines. mdpi.comnih.gov This process can sometimes lead to the formation of a linear alkene as a byproduct due to a competitive 1,5-hydrogen atom transfer. mdpi.comresearchgate.net

Another approach involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates, where the choice of radical initiator can influence the diastereoselectivity of the reaction. organic-chemistry.org Furthermore, an enantioselective δ C-H cyanation, intercepting an N-centered radical relay with a chiral copper catalyst, has been developed to produce chiral piperidines from acyclic amines. nih.gov

Table 2: Intramolecular Cyclization Methods for Piperidine Synthesis

MethodCatalyst/ReagentSubstrate TypeKey Features
Alkene CyclizationGold(I) or Palladium(II) complexesUnsaturated aminesCan be highly enantioselective. organic-chemistry.orgmdpi.com
Radical-Mediated CyclizationCobalt(II) catalystLinear amino-aldehydesProceeds via radical intermediates. mdpi.comnih.gov
Radical CyclizationTris(trimethylsilyl)silane7-substituted-6-aza-8-bromooct-2-enoatesDiastereoselectivity can be controlled. organic-chemistry.org
Enantioselective δ C-H CyanationChiral Copper catalystAcyclic aminesForms chiral piperidines. nih.gov

This table summarizes various intramolecular cyclization strategies for the synthesis of the piperidine ring.

Reductive Amination Protocols for N-Alkylation and Piperidine Derivatization

Reductive amination is a versatile and widely used method for forming carbon-nitrogen bonds, and it plays a crucial role in both the synthesis of the piperidine ring and its subsequent N-alkylation. nih.govorganic-chemistry.org This reaction typically involves the condensation of an amine with a carbonyl compound (aldehyde or ketone) to form an imine, which is then reduced in situ to the corresponding amine. nih.govorganic-chemistry.org

This protocol is particularly useful for the N-alkylation of pre-existing piperidine rings to introduce various substituents, including the adamantyl group. google.com The choice of reducing agent is critical, with common options including sodium borohydride (B1222165) and its derivatives. organic-chemistry.org Reductive amination can also be a key step in multi-component reactions that construct the piperidine ring itself, for example, in [5 + 1] annulation strategies. nih.gov

Incorporation and Functionalization of the Adamantyl Moiety within Piperidine Scaffolds

The introduction of the bulky and lipophilic adamantyl group onto the piperidine scaffold is a key step in the synthesis of 1-(2-Adamantyl)piperidin-3-ol and its analogs. This is typically achieved through N-alkylation of a pre-formed piperidine derivative. google.com

The adamantylation of piperidines can be carried out using various adamantylating agents, such as adamantyl halides (e.g., adamantyl bromide), adamantyl sulfonates, or adamantyl sulfates, in the presence of a base like potassium carbonate or triethylamine. google.com The reaction is generally performed in an inert solvent such as acetone (B3395972) or an alcohol. google.com

Once the adamantyl-piperidine scaffold is constructed, further functionalization can be carried out to introduce or modify other substituents. For example, if the piperidine ring contains a protected hydroxyl group, deprotection would yield the final this compound. The rigid nature of the adamantane (B196018) cage allows for precise positioning of functional groups, which can be advantageous for interacting with biological targets. researchgate.net

Table 3: Methods for Adamantyl Group Incorporation

MethodAdamantylating AgentPiperidine DerivativeKey Features
N-AlkylationAdamantyl bromidePiperidineBase-mediated, straightforward incorporation. google.com
N-AlkylationAdamantyl tosylatePiperidineAlternative to halide for alkylation. google.com
Reductive AminationAdamantane-1-carbaldehyde2-(Piperidin-1-yl)ethylamine derivativeForms a C-N bond via an imine intermediate. smolecule.com
Coupling ReactionAdamantane-1-carbonyl chloridePiperidine derivative with an amineForms an amide linkage. smolecule.com

This table outlines common methods for attaching the adamantyl moiety to a piperidine ring.

Synthetic Routes Involving Adamantane Carboxylic Acid and Isothiocyanate Precursors

The synthesis of adamantane-containing piperidine derivatives can be achieved through routes that utilize adamantane carboxylic acid and adamantyl isothiocyanate as key starting materials. semanticscholar.orgchemjournal.kz For instance, adamantane-1-carboxylic acid can be converted to its corresponding acyl chloride, which then serves as an acylating agent for various cyclic amines, including piperidine derivatives, under conditions like the Schotten-Baumann reaction. chemjournal.kz This approach provides a direct method for attaching the adamantyl moiety to a pre-existing piperidine ring system.

Another versatile precursor, 1-adamantyl isothiocyanate, is readily prepared from 1-adamantylamine. semanticscholar.orgnih.gov This isothiocyanate can react with a range of cyclic secondary amines, such as piperidine, in boiling ethanol (B145695) to produce N-(1-adamantyl)carbothioamides. semanticscholar.orgnih.gov These carbothioamides can then undergo further chemical transformations. For example, reaction with benzyl (B1604629) halides in the presence of a base can yield S-arylmethyl isothiourea derivatives. nih.govacs.org These synthetic strategies highlight the utility of commercially available or easily accessible adamantane derivatives in the construction of more complex heterocyclic structures.

A study by El-Emam et al. (2015) demonstrated the reaction of 1-adamantyl isothiocyanate with various substituted piperidines to form N-(1-adamantyl)carbothioamides. semanticscholar.org These products were characterized by various spectroscopic methods. The general synthetic scheme is presented below:

Table 1: Synthesis of N-(1-Adamantyl)carbothioamides

Starting Piperidine Product
Piperidine N-(1-Adamantyl)piperidine-1-carbothioamide
4-Hydroxypiperidine N-(1-Adamantyl)-4-hydroxypiperidine-1-carbothioamide

Data sourced from El-Emam et al. (2015) semanticscholar.org

Stereoselective Introduction of Adamantyl Substituents

The stereoselective synthesis of adamantane-substituted piperidines is a significant challenge due to the steric bulk of the adamantyl group. Research has focused on controlling the stereochemistry during the formation of the piperidine ring or during the introduction of the adamantyl substituent. rsc.org

One notable approach involves the transformation of adamantyl-substituted N-Boc-homoallylamines into piperidine-2,4-diones through cyclic bromourethanes and key enol ester intermediates. rsc.org This method allows for the synthesis of enantiomerically pure molecules with both adamantane and piperidinone skeletons. rsc.org The stereochemistry of the final piperidine derivative is influenced by the stereochemistry of the starting homoallylamine. rsc.org

Kuznetsov et al. (2017) detailed a stereoselective synthesis route for various substituted piperidin-2,4-diones starting from readily available homoallylamines. rsc.org This method is based on anionic enolate-type rearrangements of cyclic enol esters. rsc.org

Derivatization and Analog Synthesis Strategies for the this compound Scaffold

The this compound scaffold offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of analogs. These modifications can be made at the piperidine nitrogen, on the piperidine ring itself, or on the adamantane skeleton.

Modifications at the Piperidine Nitrogen Atom of this compound

The nitrogen atom of the piperidine ring is a common site for derivatization. google.commdpi.com Standard N-alkylation and N-acylation reactions can be employed to introduce a variety of substituents. For example, reaction with alkyl halides or acyl chlorides in the presence of a base can lead to the corresponding N-alkylated or N-acylated products. The choice of substituent can significantly influence the properties of the resulting molecule. google.com

Functional Group Interconversions on the Piperidine Ring of this compound

The hydroxyl group at the 3-position of the piperidine ring is a key functional handle for further transformations. Oxidation of the secondary alcohol can yield the corresponding ketone, 1-(2-adamantyl)piperidin-3-one. This ketone can then serve as a precursor for a variety of other derivatives. For instance, reductive amination could be used to introduce new amine functionalities. The hydroxyl group can also be converted into other functional groups, such as esters or ethers, through standard synthetic methodologies.

Chemical Modifications on the Adamantane Skeleton of this compound

The adamantane cage itself, while generally robust, can be functionalized, although this often requires harsh reaction conditions. rsc.org Direct functionalization of the adamantane core can be challenging due to the lack of inherent functional groups. rsc.org However, methods such as direct bromination can introduce a handle for further nucleophilic substitution reactions. rsc.org These substitutions typically proceed through an SN1 mechanism involving a tertiary adamantyl cation. rsc.org

Chiral Synthesis and Resolution Techniques for Enantiomeric Forms of this compound

Given that this compound possesses a chiral center at the 3-position of the piperidine ring, the synthesis of enantiomerically pure forms is of significant interest. Chiral synthesis can be approached by using chiral starting materials or by employing asymmetric catalytic methods during the formation of the piperidine ring. univpancasila.ac.idaksci.com

Alternatively, racemic mixtures of this compound can be separated into their individual enantiomers through resolution techniques. mdpi.comlibretexts.org Classical resolution involves the formation of diastereomeric salts with a chiral resolving agent, such as a chiral acid or base. mdpi.comlibretexts.org These diastereomers, having different physical properties, can then be separated by methods like fractional crystallization. mdpi.comlibretexts.org After separation, the pure enantiomer of the target compound can be recovered by removing the resolving agent. libretexts.org Chiral chromatography is another powerful technique for the separation of enantiomers, utilizing a chiral stationary phase to differentially retain the two enantiomers. mdpi.com

Table 2: Mentioned Compounds

Compound Name
This compound
Adamantane-1-carboxylic acid
1-Adamantyl isothiocyanate
1-Adamantylamine
N-(1-Adamantyl)piperidine-1-carbothioamide
N-(1-Adamantyl)-4-hydroxypiperidine-1-carbothioamide
N-(1-Adamantyl)-4-carboxypiperidine-1-carbothioamide
N-Boc-homoallylamine
Piperidine-2,4-dione

Advanced Analytical and Spectroscopic Characterization Techniques for 1 2 Adamantyl Piperidin 3 Ol

Spectroscopic Methods for Comprehensive Structural Elucidation

Spectroscopic techniques are fundamental in the structural analysis of organic compounds, providing detailed information about the molecular framework and the connectivity of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of 1-(2-Adamantyl)piperidin-3-ol. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, which is essential for confirming the compound's synthesis and understanding its three-dimensional structure. researchgate.netasianpubs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Adamantane (B196018) CH 1.40-2.10 28.0-40.0
Piperidine (B6355638) CH₂ 1.50-3.00 24.0-55.0
Piperidine CH (adjacent to N) 2.50-3.50 50.0-60.0
Piperidine CH-OH 3.60-4.20 60.0-70.0

Mass spectrometry (MS) is indispensable for confirming the molecular weight and assessing the purity of this compound. Techniques such as Electrospray Ionization (ESI-MS) would likely show a prominent protonated molecular ion [M+H]⁺, confirming the molecular mass. nih.govresearchgate.net High-resolution mass spectrometry (HR-MS) provides the exact mass of the molecule, allowing for the determination of its elemental composition with high accuracy. scispace.comresearchgate.net

When coupled with chromatographic methods like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), it becomes a powerful tool for purity assessment by separating the target compound from any impurities or byproducts from the synthesis. researchgate.net The fragmentation pattern observed in the mass spectrum can also provide structural information, corroborating the data obtained from NMR. For instance, fragmentation may involve the loss of the hydroxyl group or cleavage of the bond between the adamantyl and piperidine moieties.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, offers a non-destructive method to identify the functional groups present in this compound. researchgate.netnih.gov The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol group (typically a broad band around 3300-3500 cm⁻¹), C-H stretches of the adamantyl and piperidine groups (around 2850-3000 cm⁻¹), and the C-O stretch (around 1050-1150 cm⁻¹). hawaii.edu

Raman spectroscopy, being complementary to IR, is particularly useful for observing the vibrations of the non-polar adamantane cage. libretexts.org The presence of these characteristic vibrational modes provides a molecular fingerprint, confirming the presence of the key functional groups within the structure. researchgate.net

Table 2: Expected Vibrational Frequencies for this compound

This table presents expected data based on typical functional group frequencies.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
O-H Stretching 3300-3500 (broad) IR
C-H (alkane) Stretching 2850-3000 IR, Raman
C-O Stretching 1050-1150 IR

Chromatographic Techniques for Research Sample Analysis and Isolation

Chromatographic methods are essential for the separation, purification, and analytical assessment of this compound in a research setting.

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of this compound samples and for monitoring the progress of its synthesis. googleapis.commdpi.com By using a suitable stationary phase (e.g., C18) and mobile phase, the compound can be separated from starting materials, reagents, and byproducts. The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. Monitoring a reaction by HPLC involves taking aliquots from the reaction mixture at different time points to observe the consumption of reactants and the formation of the product. google.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for analyzing volatile compounds. researchgate.netresearchgate.netdtu.dk For this compound, GC-MS can be used to assess its volatility and thermal stability. The gas chromatogram provides a retention time that is characteristic of the compound under specific conditions, and the mass spectrometer provides mass-to-charge ratio data for identification. epa.gov This method is also highly effective for detecting and identifying any volatile impurities that may be present in the sample. nih.gov The combination of chromatographic separation and mass spectrometric detection makes GC-MS a powerful tool for both qualitative and quantitative analysis of this compound. researchgate.net

Advanced Microanalytical Methods for Elemental and Impurity Analysis

The rigorous characterization of a pharmaceutical compound such as this compound is fundamental to ensuring its purity, consistency, and quality. Advanced microanalytical methods are employed to determine its elemental composition with high accuracy and to detect, identify, and quantify trace-level impurities. These techniques are crucial for quality control in the manufacturing process and for adherence to regulatory standards. The selection of analytical methods is guided by the need for high sensitivity, specificity, and precision.

Elemental Analysis

Elemental analysis is a cornerstone of chemical characterization, providing the empirical formula of a compound by determining the mass fractions of its constituent elements. For organic compounds like this compound, which is composed of carbon, hydrogen, nitrogen, and oxygen, the most common and highly accurate method is combustion analysis.

Combustion Analysis: This technique involves the complete combustion of a small, precisely weighed sample of the compound in an excess of oxygen. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are collected and measured. The amounts of these products are then used to calculate the percentage of carbon, hydrogen, and nitrogen in the original sample. The oxygen percentage is typically determined by difference. Modern elemental analyzers are automated systems that can provide rapid and reliable results from sub-milligram sample quantities.

In the synthesis and analysis of novel adamantane derivatives, it is standard practice for researchers to report that the results of microanalyses are within ±0.4% of the theoretical values, confirming the elemental composition and purity of the synthesized compounds. dovepress.comnih.gov

Below is a table detailing the theoretical elemental composition of this compound (C₁₅H₂₅NO).

ElementSymbolAtomic Mass (amu)Count in MoleculeTotal Mass in Molecule (amu)Mass Percent (%)
CarbonC12.01115180.16576.54%
HydrogenH1.0082525.20010.71%
NitrogenN14.007114.0075.95%
OxygenO15.999115.9996.80%
TotalC₁₅H₂₅NO-42235.371100.00%

Impurity Analysis

Impurity profiling is a critical aspect of pharmaceutical analysis, identifying and quantifying residual starting materials, by-products, intermediates, and degradation products. The presence of impurities, even in trace amounts, can affect the stability and safety of the final product.

Chromatographic Methods Coupled with Mass Spectrometry (LC-MS/GC-MS): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques used to isolate impurities from the main compound. When coupled with a mass spectrometer (MS), these methods allow for the identification and quantification of the separated impurities based on their mass-to-charge ratio and fragmentation patterns. For a compound like this compound, reversed-phase HPLC combined with a high-resolution mass spectrometer (such as Orbitrap or TOF) would be a method of choice for identifying organic impurities. Electrospray ionization (ESI) is a common technique used for the mass spectral analysis of adamantane-isothiourea hybrid derivatives, demonstrating its applicability to related structures. mdpi.comsemanticscholar.org

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): For the analysis of elemental impurities, particularly trace metals that may be introduced from catalysts or manufacturing equipment, ICP-MS is the industry standard. This technique offers exceptionally low detection limits, often at the parts-per-billion (ppb) or even parts-per-trillion (ppt) level. The sample is introduced into an argon plasma, which ionizes the atoms. The ions are then passed into a mass spectrometer, which separates and quantifies them based on their mass-to-charge ratio. While direct analysis of this compound is not widely published, methods have been developed for determining trace elements in aqueous samples using piperidine-based reagents for preconcentration, highlighting the compatibility of the piperidine functional group with trace metal analysis techniques. researchgate.net

The table below presents a hypothetical impurity profile for this compound, detailing potential process-related impurities and their typical analytical methods.

Impurity NamePotential OriginTypical Analytical MethodPotential Limit of Quantification (LOQ)
2-AdamantanoneStarting MaterialGC-MS, HPLC-UV/MS~0.01%
3-HydroxypiperidineStarting MaterialLC-MS~0.01%
1-(2-Adamantyl)piperidin-3-oneOxidation ProductLC-MS/MS~50 ppm
Unreacted Adamantane PrecursorsBy-productGC-MS~100 ppm
Palladium (Pd)Catalyst ResidueICP-MS<10 ppm
Lead (Pb)Environmental ContaminantICP-MS<1 ppm

Structure Activity Relationship Sar and Structural Optimization Studies of 1 2 Adamantyl Piperidin 3 Ol Derivatives

Conformational Analysis and its Influence on Biological Interactions of Adamantyl-Piperidine Scaffolds

The piperidine (B6355638) ring, a common structural motif in many pharmaceuticals, typically adopts a chair conformation to minimize steric strain. nih.govresearchgate.net Substituents on the ring can exist in either an axial or equatorial position, and this orientation can significantly impact the molecule's interaction with a biological target. nih.govresearchgate.net The energy difference between these two positions for a given substituent determines the conformational preference.

In the context of 1-(2-Adamantyl)piperidin-3-ol, the hydroxyl group at the 3-position and the bulky adamantyl group at the 1-position influence the equilibrium of the chair conformations. The stereochemistry at the 3-position (R or S) will dictate whether the hydroxyl group preferentially occupies an axial or equatorial position, which in turn can affect hydrogen bonding and other interactions with a receptor. nih.gov Studies on related substituted piperidines have shown that the introduction of a chiral center can significantly influence biological activity and selectivity. researchgate.net

For instance, in N-methylpiperidine substituted with a 2-adamantyl group, computational and NMR studies revealed that the most stable conformation features the 2-adamantyl group in an equatorial position and the N-methyl group in an axial position. acs.org A less stable, yet populated, conformation surprisingly has both the 2-adamantyl and N-methyl groups in axial positions. acs.org This indicates that the bulky adamantyl group exerts a strong influence on the piperidine ring's conformational preference, which is a key factor in its biological interactions.

The adamantane (B196018) cage is a rigid, bulky, and lipophilic scaffold that can significantly influence a molecule's pharmacological properties. nih.govmdpi.com Its primary role is often to act as a "lipophilic bullet," enhancing the molecule's ability to cross cell membranes and interact with hydrophobic pockets in target proteins. nih.govacs.org The point of attachment to the piperidine ring (in this case, the 2-position) and its orientation relative to the ring are critical for proper binding.

The stereochemistry of the 2-adamantyl group itself is a crucial factor. Since the 2-position of adamantane is a chiral center, this compound can exist as different stereoisomers. These isomers will present the adamantane cage and the piperidine ring in different spatial arrangements, leading to potentially significant differences in their ability to bind to a target. mdpi.com The rigid nature of the adamantane scaffold can pre-organize the molecule into a specific conformation, reducing the entropic penalty upon binding to a receptor and potentially increasing affinity. nih.gov

The orientation of the adamantyl group can also serve as a conformational anchor, restricting the flexibility of the piperidine ring and locking it into a preferred conformation for receptor binding. researchgate.net This rigidifying effect can lead to higher selectivity for a specific receptor subtype. nih.gov

Systematic Analysis of Substituent Effects on Ligand-Target Interactions

Modifying the adamantyl-piperidine scaffold by adding or changing substituents is a common strategy to optimize ligand-target interactions and improve pharmacological properties.

Substituents on the piperidine ring can have a profound impact on a molecule's activity by altering its electronics, sterics, and hydrogen-bonding capabilities. nih.govajchem-a.com In the case of this compound, the hydroxyl group at the 3-position is a key functional group.

The stereochemistry of this hydroxyl group (R vs. S) is critical, as it determines its spatial orientation and ability to form hydrogen bonds with a target protein. Esterification or etherification of this hydroxyl group would alter its hydrogen-bonding potential and lipophilicity, which could either enhance or diminish its biological activity depending on the specific target.

Introducing other substituents at various positions on the piperidine ring would further modulate the molecule's properties. For example, adding a methyl group could increase lipophilicity and introduce steric hindrance, while a carboxyl group could introduce a negative charge and hydrogen bonding opportunities. The position and stereochemistry of these substituents would be critical in determining their effect on ligand-target interactions. ajchem-a.com

Piperidine Ring ModificationPotential Effect on InteractionRationale
Esterification of 3-OH groupDecreased hydrogen bond donor capacity, increased lipophilicityAlters interaction with polar residues in a binding pocket.
Introduction of a 4-methyl groupIncreased steric bulk and lipophilicityMay enhance binding in a hydrophobic pocket or cause steric clash.
Introduction of a 4-carboxyl groupIntroduces a negative charge and H-bondingCould form salt bridges or hydrogen bonds with the target.

The 1-adamantyl group is achiral and provides a different steric profile compared to the chiral 2-adamantyl group. This difference in shape and symmetry can lead to altered binding affinities and selectivities for a given target. nih.gov For example, in some classes of compounds, switching from a 1-adamantyl to a 2-adamantyl substituent can lead to changes in receptor subtype selectivity.

Furthermore, substitutions on the adamantane cage itself can be used to fine-tune the molecule's properties. Adding hydroxyl or amino groups, for instance, can increase polarity and introduce specific interactions with the target, while expanding the cage or adding other alkyl groups can further modify its lipophilicity and steric bulk. nih.govresearchgate.net

Adamantyl ModificationKey DifferencePotential Impact on Activity
1-Adamantyl vs. 2-AdamantylDifferent steric profile and chiralityAltered binding affinity and receptor selectivity.
Hydroxylation of the cageIncreased polarityMay introduce new hydrogen bonding interactions.
Amination of the cageIntroduction of a basic groupPotential for ionic interactions with the target.

The nitrogen atom of the piperidine ring serves as the linker connecting the adamantyl cage to the piperidine-3-ol moiety. This linker region is not merely a passive connector; its properties and the nature of the N-adamantyl bond are important for molecular recognition.

The basicity of the piperidine nitrogen can be crucial for forming ionic interactions with acidic residues in a binding pocket. The presence of the bulky adamantyl group directly on the nitrogen will influence this basicity through steric and electronic effects.

Furthermore, the rotational freedom around the N-C(adamantyl) bond, although somewhat restricted by the bulk of the adamantyl group, still allows for different orientations of the adamantane cage relative to the piperidine ring. This conformational flexibility can be important for achieving an optimal fit within a binding site, a concept often described by the "induced fit" model of ligand-receptor interactions. nih.gov The adamantyl group's ability to position the rest of the molecule correctly within the target's binding site is a key aspect of its contribution to molecular recognition. researchgate.netresearchgate.net

Elucidation of Spatial and Electronic Requirements for Optimized Biological Activity

The optimization of the biological activity of this compound derivatives is a complex process that relies on a deep understanding of their three-dimensional structure and electronic properties. Researchers in medicinal chemistry are increasingly moving away from flat, two-dimensional molecules towards more complex, three-dimensional structures to enhance binding affinity and selectivity for biological targets. This section explores the key principles and computational methods employed to elucidate the spatial and electronic requirements for the optimized biological activity of these adamantyl-piperidine scaffolds.

Application of the "Escape from Flatland" Principle in Adamantyl-Piperidine Scaffold Design

The "escape from flatland" is a concept in medicinal chemistry that advocates for the design of drug candidates with greater three-dimensional (3D) character. This principle is particularly relevant to the design of this compound derivatives, as the inherent 3D nature of both the adamantane cage and the piperidine ring provides a strong foundation for developing molecules with enhanced pharmacological properties.

The rationale behind this principle is that biological targets, such as enzymes and receptors, possess complex, three-dimensional binding sites. Molecules with a higher degree of sp3-hybridized carbons and a more defined 3D shape are more likely to achieve complementary and specific interactions within these pockets, leading to improved potency and reduced off-target effects. The adamantyl group, a rigid and lipophilic cage-like hydrocarbon, is an excellent example of a 3D pharmacophore that can effectively probe deep hydrophobic pockets within a target protein.

Studies on related adamantane derivatives have demonstrated the importance of this 3D structure in their biological activity. For instance, in the development of influenza A virus inhibitors, the rigid adamantane cage of amantadine (B194251) and rimantadine (B1662185) is crucial for blocking the M2 proton channel.

The piperidine ring in this compound also contributes significantly to the molecule's 3D profile. The chair conformation of the piperidine ring positions substituents in distinct axial and equatorial orientations, which can profoundly influence binding interactions. The hydroxyl group at the 3-position, for example, can act as a hydrogen bond donor or acceptor, and its spatial orientation is critical for establishing specific contacts with a biological target.

Recent research in drug discovery has increasingly focused on the synthesis of novel scaffolds with high sp3 character to improve clinical success rates. The adamantyl-piperidine scaffold is a prime example of this strategy, offering a robust and tunable platform for the design of next-generation therapeutic agents.

Mapping of Hydrophobic and Electronic Interaction Hotspots on the Compound Surface

To optimize the biological activity of this compound derivatives, it is essential to identify the key interaction hotspots on the molecular surface. These hotspots are regions that are critical for binding to a biological target and can be characterized by their hydrophobic and electronic properties. Computational methods such as molecular docking, 3D-Quantitative Structure-Activity Relationship (3D-QSAR), and molecular dynamics (MD) simulations are powerful tools for mapping these interaction landscapes.

Molecular Docking and Pharmacophore Modeling:

Molecular docking simulations can predict the preferred binding orientation of a ligand within the active site of a target protein. For adamantyl-piperidine derivatives, docking studies can reveal how the bulky adamantyl group fits into hydrophobic pockets and how the polar groups on the piperidine ring form specific hydrogen bonds or electrostatic interactions. For example, a docking study of adamantane-linked 1,2,4-triazole (B32235) derivatives identified key hydrophobic interactions with active site residues. nih.govnih.gov

Pharmacophore modeling complements docking by identifying the essential 3D arrangement of chemical features required for biological activity. A typical pharmacophore model for a this compound derivative might include a hydrophobic feature representing the adamantyl cage, a hydrogen bond acceptor/donor feature for the hydroxyl group, and a positive ionizable feature for the piperidine nitrogen. nih.gov

3D-Quantitative Structure-Activity Relationship (3D-QSAR):

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a quantitative correlation between the 3D properties of a series of molecules and their biological activities. These methods generate 3D contour maps that highlight regions where modifications to the molecular structure are likely to enhance or diminish activity.

For a series of this compound analogs, a 3D-QSAR study could reveal the following:

Steric Hotspots: Contour maps might indicate that bulky substituents are favored in certain regions around the adamantyl cage to maximize van der Waals interactions within a hydrophobic pocket. mdpi.com

Electrostatic Hotspots: Blue contours (favoring positive charge) around the piperidine nitrogen would confirm the importance of a positive charge for ionic interactions, while red contours (favoring negative charge) near the hydroxyl group would highlight the significance of its hydrogen-bonding capability. mdpi.com

The insights gained from these contour maps can guide the rational design of new derivatives with improved potency.

Molecular Dynamics (MD) Simulations:

MD simulations provide a dynamic view of the ligand-receptor interactions over time, offering a more realistic representation of the binding process. By simulating the movement of the ligand within the binding site, MD can help to:

Assess the stability of the binding pose predicted by docking.

Identify key water molecules that may mediate interactions between the ligand and the receptor.

Reveal conformational changes in the protein upon ligand binding.

For this compound derivatives, MD simulations can elucidate the dynamic behavior of the flexible piperidine ring and its substituents, providing valuable information for optimizing their interactions with the target. nih.govd-nb.info

By combining these computational approaches, researchers can build a comprehensive map of the hydrophobic and electronic interaction hotspots on the surface of this compound derivatives. This detailed understanding of the structure-activity relationship is crucial for the design of new analogs with enhanced therapeutic potential.

Computational Chemistry and Molecular Modeling Investigations of 1 2 Adamantyl Piperidin 3 Ol

Molecular Docking Simulations for Predictive Target Binding Assessment

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.

Molecular docking simulations for adamantyl-piperidine derivatives have been employed to elucidate their binding modes within the active sites of various biological targets, including cholinesterase enzymes and the influenza A M2 proton channel. researchgate.netnih.gov These studies predict how the ligand fits into the binding pocket and estimate the strength of the interaction, often expressed as a binding affinity or docking score.

The binding mode of adamantane (B196018) derivatives is frequently characterized by the insertion of the bulky, hydrophobic adamantyl cage into a corresponding hydrophobic pocket within the receptor. The piperidine (B6355638) moiety, meanwhile, can engage in various interactions, including hydrogen bonds and ionic interactions, particularly if it carries a positive charge. For instance, in studies of similar piperidine-based compounds targeting the sigma-1 receptor (S1R), the protonated piperidine nitrogen atom is predicted to form a bidentate salt bridge with the carboxylate groups of key acidic residues like Glu172 and Asp126. nih.gov

Theoretically estimated binding affinities from these simulations often correlate with experimental values, providing a valuable tool for prioritizing compounds for synthesis and biological testing. nih.gov Docking studies on a series of 26 adamantyl derivatives against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE) showed that the calculated binding affinities were in agreement with experimental inhibition data, with the compounds showing stronger interactions with BChE, potentially due to its larger active site. nih.gov

Below is a table summarizing representative predicted binding affinities for adamantane derivatives against various targets, as derived from molecular docking studies.

Compound ClassTarget ProteinPredicted Binding Affinity (kcal/mol)Key Finding
Adamantyl HydrazonesButyrylcholinesterase (BChE)Varies (comparable to experimental)Stronger interactions with BChE over AChE attributed to larger active site. nih.gov
Adamantane-linked Triazoles11β-HSD1 EnzymeSimilar to native ligandPredicted to inhibit the enzyme, though interactions with key active site residues were not formed. nih.gov
Piperidine-based LigandsSigma-1 Receptor (S1R)High (comparable to reference)Ligands occupy a central core and two hydrophobic pockets, forming key ionic and hydrogen bonds. nih.gov
Adamantyl CarbothioamidesUreaseHigh (better than reference)Binding modes revealed interactions with key active site residues. mdpi.com

This table is illustrative and compiles data from studies on various adamantane and piperidine derivatives to represent the type of data generated from molecular docking.

A primary outcome of molecular docking is the identification of specific amino acid residues that are crucial for ligand binding. These interactions are predominantly hydrophobic for the adamantyl group, while the piperidine ring and its substituents can form more specific polar contacts. nih.gov

In the context of cholinesterase inhibition, docking studies demonstrated that hydrophobic interactions between the adamantyl cage and surrounding residues in the active site play a predominant role in binding. nih.gov Similarly, when docking adamantane-linked compounds into the lipid-binding pocket of other targets, the adamantyl and piperidine moieties are positioned near hydrophobic residues. nih.gov

For piperidine-based ligands targeting the S1R, computational models have identified a network of amino acids forming two key sub-pockets:

Primary Hydrophobic Region: Lined by residues such as Val84, Trp89, Met93, Leu95, Tyr103, and Tyr206, which stabilize the ligand through van der Waals forces. nih.gov

Secondary Sub-pocket: Formed by residues including Ile124, Phe133, and Trp164, which engage in further hydrophobic contacts. nih.gov

Furthermore, specific polar interactions are often critical for high-affinity binding. Key interactions identified in these simulations include:

Salt Bridges: Between the ionized piperidine nitrogen and acidic residues like Glu172 and Asp126. nih.gov

Hydrogen Bonds: The hydroxyl group of 1-(2-Adamantyl)piperidin-3-ol would be a prime candidate for forming hydrogen bonds with appropriate donor or acceptor residues in a binding site. Studies on similar molecules show hydrogen bonds with residues like Glu172. nih.gov

π-Cation Interactions: Between the charged piperidine nitrogen and aromatic residues such as Phe107. nih.gov

These identified residues and binding pockets provide a structural hypothesis for the compound's mechanism of action and guide further structure-activity relationship (SAR) studies.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability Analysis

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, allowing for the analysis of the stability of the ligand-protein complex and its conformational fluctuations over time.

MD simulations are performed on the docked ligand-protein complex to assess its stability. The system is simulated over a period of nanoseconds to observe the dynamic behavior of the ligand in the binding pocket and the response of the protein. researchgate.net Key metrics used to analyze stability include Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg). researchgate.net

RMSD: The RMSD of the ligand relative to its starting docked conformation is monitored. A stable RMSD value over time suggests that the ligand remains securely bound in its initial pose. Significant deviations may indicate instability or a shift to an alternative binding mode. researchgate.net

RMSF: This metric identifies fluctuations in individual amino acid residues. Regions of the protein that interact with the ligand may show reduced fluctuations upon binding, indicating stabilization. Conversely, high fluctuations can be observed in flexible loop regions. researchgate.net

A specialized technique, Thermal Titration Molecular Dynamics (TTMD), has been developed to qualitatively estimate the stability of protein-ligand complexes. This method involves running a series of MD simulations at progressively increasing temperatures and evaluating the persistence of the native binding mode, providing a way to rank compounds based on binding stability. nih.govnih.gov

MD simulations are particularly powerful for studying the interaction of molecules with biological membranes, which are complex and dynamic environments. nih.govmdpi.com For adamantane derivatives like amantadine (B194251) and its analogs, which are known to target the influenza A M2 transmembrane proton channel, MD simulations have been crucial in understanding their mechanism. researchgate.netbohrium.com

Simulations of adamantyl amines with the M2 channel embedded in a lipid bilayer (e.g., POPC) can reveal:

Binding Location and Orientation: These simulations show how the drug molecule orients itself within the channel pore. researchgate.netbohrium.com The hydrophobic adamantane cage typically interacts with the nonpolar residues lining the channel, while the amine group, which is crucial for activity, orients to block proton translocation. researchgate.net

Interaction with Lipids: MD can model how the drug partitions into the lipid bilayer from the aqueous environment. Potential of Mean Force (PMF) calculations, a type of MD simulation, can determine the free energy profile of moving the drug across the membrane, identifying the most favorable location (e.g., at the lipid-water interface) and the energy barriers for translocation. bohrium.com

Conformational Changes: The simulations can show how drug binding affects the conformation of the M2 channel tetramer and the surrounding lipid molecules. researchgate.net

These studies provide a detailed, dynamic picture of how this compound might interact with and modulate the function of membrane-embedded targets.

Quantum Mechanical (QM) and Hybrid QM/MM Calculations

For a more accurate description of electronic effects, such as charge distribution, polarization, and the formation/breaking of covalent bonds, Quantum Mechanical (QM) methods are employed. researchgate.net However, QM calculations are computationally expensive and typically limited to small systems. To study a ligand within the large environment of a protein, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are used. nih.govwikipedia.org

In a QM/MM simulation, the system is partitioned into two regions:

The QM Region: This typically includes the ligand and the key amino acid residues in the active site directly involved in the interaction. This region is treated with a high-accuracy QM method (e.g., Density Functional Theory - DFT). researchgate.netnih.gov

The MM Region: The rest of the protein and the solvent are treated using a classical Molecular Mechanics (MM) force field. This approach provides a computationally efficient way to account for the environmental effects of the larger system. nih.gov

The QM/MM approach combines the accuracy of QM for the reactive center with the speed of MM for the surroundings. wikipedia.org This methodology is particularly useful for:

Accurate Energetics: Calculating more precise binding energies by accounting for electronic polarization and charge transfer between the ligand and the protein, effects that are often poorly described by classical force fields.

Reaction Mechanisms: Studying enzymatic reactions where covalent bonds are formed or broken.

Spectroscopic Properties: Predicting shifts in spectroscopic properties of the ligand upon binding to the protein. nih.gov

While specific QM/MM studies on this compound are not widely reported, the application of these methods would be a logical next step to refine the understanding of its interactions, providing a more accurate picture of the electronic landscape of the binding event than is possible with purely classical simulations.

Prediction of Electronic Structure, Reactivity, and Spectroscopic Properties

Computational chemistry offers powerful tools to predict the properties of molecules like this compound. Methods such as Density Functional Theory (DFT) are commonly employed to investigate the electronic structure, reactivity, and spectroscopic characteristics of adamantane-containing compounds. For instance, theoretical studies on adamantane-triazole thione derivatives have been used to predict various chemical and electronic properties. Such studies often involve calculating solvation energies in different solvents to understand their behavior in various environments.

Key parameters derived from these computational analyses include:

Electronic Properties: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies help in understanding the molecule's reactivity. The energy gap between HOMO and LUMO is an indicator of chemical stability.

Spectroscopic Properties: Theoretical calculations can predict vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts. For example, the breathing mode of the adamantane cage has been theoretically assigned in related structures. bohrium.com These theoretical predictions are crucial for interpreting experimental spectroscopic data.

Below is an interactive table summarizing the types of properties that can be predicted for this compound using computational methods, based on findings for analogous structures.

Predicted PropertySignificanceComputational Method
Optimized Molecular GeometryProvides the most stable 3D arrangement of atoms.DFT, Molecular Mechanics
HOMO-LUMO Energy GapIndicates chemical reactivity and electronic excitation energies.DFT
Dipole MomentRelates to the molecule's polarity and solubility.DFT
Molecular Electrostatic Potential (MEP)Maps charge distributions, identifying sites for electrophilic and nucleophilic attack.DFT
Theoretical Vibrational FrequenciesAids in the assignment of experimental IR and Raman spectra.DFT
Predicted NMR Chemical ShiftsAssists in the interpretation of ¹H and ¹³C NMR spectra for structural elucidation.DFT

Detailed Mechanistic Insights into Enzyme Inhibition and Receptor Activation

The adamantane moiety is a key pharmacophore in many biologically active compounds due to its lipophilic nature, which can enhance binding to protein targets. scispace.com Molecular docking and molecular dynamics (MD) simulations are primary computational tools used to elucidate the mechanisms by which adamantyl-piperidine derivatives interact with enzymes and receptors.

While specific studies on this compound are scarce, research on other piperidine derivatives provides a framework for understanding these interactions. For example, docking studies on piperidine derivatives targeting the dopamine D2 receptor have predicted possible binding modes within the active site. researchgate.net Similarly, computational studies on piperidine-based compounds have been instrumental in understanding their affinity for sigma receptors. nih.govrsc.org These studies reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that govern ligand binding.

For a molecule like this compound, a hypothetical docking study might reveal the following interactions:

The adamantyl group could engage in hydrophobic interactions within a lipophilic pocket of the protein target.

The piperidine nitrogen, likely protonated at physiological pH, could form a salt bridge or a cation-π interaction with acidic or aromatic amino acid residues.

The hydroxyl group on the piperidine ring could act as a hydrogen bond donor or acceptor, further anchoring the molecule in the binding site.

MD simulations can complement docking studies by providing insights into the dynamic behavior of the ligand-protein complex over time, revealing the stability of binding poses and the role of specific amino acid residues in the interaction.

Pharmacophore Modeling and Virtual Screening Applications

Generation of Predictive Pharmacophore Models for Adamantyl-Piperidine Derivatives

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For a class of compounds like adamantyl-piperidine derivatives, a pharmacophore model might include features such as:

Hydrophobic (HY) feature: Representing the bulky and lipophilic adamantane group.

Hydrogen Bond Acceptor (HBA): The nitrogen atom of the piperidine ring.

Hydrogen Bond Donor (HBD): The hydroxyl group at the 3-position of the piperidine ring.

Positive Ionizable (PI) feature: The piperidine nitrogen, which is often protonated at physiological pH.

These models are typically generated by aligning a set of active molecules and extracting their common chemical features. The resulting pharmacophore model serves as a 3D query for searching large chemical databases to find novel compounds with the potential for similar biological activity. The development of such models is crucial for understanding the structure-activity relationships (SAR) within a series of compounds. For instance, studies on various piperidine derivatives have shown that the piperidine moiety is often a critical structural element for activity at targets like the sigma-1 receptor. nih.gov

The table below illustrates a potential pharmacophore model for adamantyl-piperidine derivatives based on their structural components.

Pharmacophoric FeatureCorresponding Chemical Group in this compoundPotential Interaction with Biological Target
Hydrophobic (HY)Adamantyl cagevan der Waals forces, hydrophobic interactions
Positive Ionizable (PI)Piperidine nitrogenIonic bonds, salt bridges, cation-π interactions
Hydrogen Bond Donor (HBD)3-hydroxyl groupHydrogen bonding with acceptor groups (e.g., C=O)
Hydrogen Bond Acceptor (HBA)3-hydroxyl oxygen, Piperidine nitrogenHydrogen bonding with donor groups (e.g., N-H)

In Silico Screening and Library Design for Novel Chemical Probes

Once a predictive pharmacophore model is established, it can be used for in silico (virtual) screening of large compound libraries to identify new "hits." This process is a cost-effective and time-efficient alternative to traditional high-throughput screening. The pharmacophore model acts as a filter to select molecules that possess the desired chemical features in the correct spatial arrangement.

Following virtual screening, the identified hits are often subjected to further computational analysis, such as molecular docking, to refine the selection and prioritize compounds for experimental testing. This integrated computational approach streamlines the discovery of novel chemical probes.

Furthermore, the structural insights gained from pharmacophore and docking studies can guide the design of new chemical libraries centered around the adamantyl-piperidine scaffold. By systematically modifying the core structure—for example, by changing the substitution pattern on the adamantane or piperidine rings or by replacing the hydroxyl group with other functional groups—medicinal chemists can create a focused library of compounds with a higher probability of exhibiting the desired biological activity. This strategy has been successfully applied in the discovery of potent ligands for various targets, including kinases and G protein-coupled receptors.

Future Directions and Emerging Research Avenues for 1 2 Adamantyl Piperidin 3 Ol Research

Development of Advanced Adamantyl-Piperidine Derivatives with Tunable Biological Profiles

The future development of compounds based on the 1-(2-Adamantyl)piperidin-3-ol core will heavily rely on the strategic synthesis of advanced derivatives. The goal is to precisely modulate their biological activities to achieve enhanced potency, selectivity, and improved pharmacokinetic profiles. The adamantane (B196018) moiety offers a unique three-dimensional structure that can be functionalized to optimize interactions with biological targets, while the piperidine (B6355638) ring serves as a versatile scaffold for introducing a variety of substituents. nih.govmdpi.com

Key strategies for creating these advanced derivatives include:

Stereo-selective Synthesis: The chiral center at the 3-position of the piperidine ring is a critical determinant of biological activity. Future research will focus on developing more efficient enantioselective synthetic methods to isolate specific stereoisomers, allowing for a more precise evaluation of their interactions with chiral biological targets like enzymes and receptors.

Functionalization of the Adamantane Cage: The adamantane group is not merely a passive lipophilic anchor. nih.gov Introducing substituents, such as hydroxyl, amino, or carboxyl groups, at various positions on the adamantane skeleton can create new hydrogen bonding opportunities or electrostatic interactions within a target's binding site. This can transform the adamantane group from a simple bulky element into a pharmacophorically active component. mdpi.com

Piperidine Ring Modification: The piperidine nitrogen allows for the introduction of a wide array of substituents that can fine-tune the compound's properties, including its solubility, basicity, and ability to cross cellular membranes. ajchem-a.com Furthermore, modifications at other positions on the piperidine ring can alter the compound's conformational flexibility, locking it into a more biologically active shape. researchgate.net

These synthetic modifications will allow for the creation of derivatives with carefully tuned profiles, potentially leading to drugs with higher efficacy and fewer off-target effects.

Table 1: Strategies for Developing Advanced Adamantyl-Piperidine Derivatives

Modification Strategy Target Moiety Desired Outcome Rationale
Enantioselective Synthesis Piperidin-3-ol Isolation of potent stereoisomers Biological targets are often chiral, leading to stereospecific interactions.
Bridgehead Functionalization Adamantane Cage Introduce new interaction points (e.g., H-bond donors/acceptors) Enhance binding affinity and selectivity for the target protein. mdpi.com
N-Substitution Piperidine Ring Modulate physicochemical properties (solubility, pKa) Improve pharmacokinetic properties like absorption and distribution. ajchem-a.com

Integration of Artificial Intelligence and Machine Learning in Rational Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of adamantyl-piperidine derivatives. nih.gov These computational tools can analyze vast datasets to identify complex structure-activity relationships (SAR) that may not be apparent through traditional analysis. mdpi.com

The application of AI in this context can be multifaceted:

Predictive Modeling: Machine learning algorithms can be trained on existing data from known adamantyl-piperidine compounds to build predictive models. nih.gov These models can forecast the biological activity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of novel, yet-to-be-synthesized derivatives. mdpi.comcrimsonpublishers.com This allows researchers to prioritize the synthesis of compounds with the highest probability of success.

De Novo Design: Generative AI models can design entirely new adamantyl-piperidine structures optimized for a specific biological target. crimsonpublishers.com By providing the model with desired properties and constraints, it can generate novel chemical entities that medicinal chemists can then synthesize and test, accelerating the discovery of lead compounds. arxiv.org

Virtual Screening: AI can be used to perform large-scale virtual screening of virtual libraries containing thousands of potential adamantyl-piperidine derivatives against a specific protein target. nih.gov This process can rapidly identify a smaller subset of promising candidates for further investigation, significantly reducing the time and cost associated with experimental screening.

By leveraging AI and ML, the process of drug discovery can become more efficient and targeted, moving from serendipitous discovery to rational, data-driven design. arxiv.org

Exploration of Novel Biological Targets for Adamantyl-Piperidine Scaffolds in Emerging Therapeutic Areas

The unique combination of a bulky, rigid adamantane group and a versatile piperidine heterocycle makes the adamantyl-piperidine scaffold suitable for engaging a wide range of biological targets beyond its initial applications. nih.gov The lipophilicity imparted by the adamantane moiety can facilitate passage through biological membranes, including the blood-brain barrier, making it particularly attractive for central nervous system (CNS) disorders. researchgate.net

Emerging therapeutic areas and novel targets for adamantyl-piperidine scaffolds include:

Neurodegenerative Diseases: Beyond the established role of adamantane derivatives like Memantine (B1676192) as NMDA receptor antagonists, new targets are being explored. nih.gov These include protein aggregation pathways involved in Alzheimer's and Parkinson's diseases, such as inhibiting the formation of tau tangles or alpha-synuclein (B15492655) fibrils. researchgate.net The adamantyl group can disrupt the hydrophobic interactions that drive protein aggregation.

Oncology: The piperidine scaffold is found in numerous anticancer agents. researchgate.net Adamantyl-piperidine derivatives could be designed to target specific kinases, protein-protein interactions, or epigenetic targets that are dysregulated in cancer cells. Their lipophilic nature might also help in overcoming drug resistance mechanisms.

Infectious Diseases: Adamantane derivatives have a history as antiviral agents. mdpi.com Future research could focus on developing new adamantyl-piperidine compounds targeting emerging viral threats by inhibiting viral entry, replication, or other key life cycle stages. There is also potential for developing antibacterial and antifungal agents by targeting microbial enzymes or cell wall synthesis. mdpi.com

Inflammatory and Metabolic Disorders: The adamantane scaffold has been successfully incorporated into drugs for type 2 diabetes, such as DPP-IV inhibitors. nih.govmdpi.com This success suggests that adamantyl-piperidine derivatives could be explored as inhibitors of other enzymes involved in inflammatory and metabolic pathways, such as soluble epoxide hydrolases or certain classes of proteases. nih.gov

Table 2: Potential Novel Biological Targets for Adamantyl-Piperidine Scaffolds

Therapeutic Area Potential Biological Target Class Example(s)
Neurodegenerative Diseases Protein Aggregation Pathways, Sigma Receptors Tau protein, α-synuclein, Sigma-2 receptor researchgate.net
Oncology Kinases, Epigenetic Modifiers, Cell Cycle Proteins Cyclin-dependent kinases (CDKs), Histone deacetylases (HDACs) researchgate.net
Infectious Diseases Viral Proteins, Bacterial Enzymes Viral proteases, DNA gyrase, Topoisomerase IV researchgate.netmdpi.com
Inflammatory Disorders Enzymes in Inflammatory Pathways Soluble epoxide hydrolase, Tumor Necrosis Factor-alpha (TNF-α) nih.govnih.gov

The exploration of these new frontiers will require interdisciplinary collaboration between synthetic chemists, computational biologists, and pharmacologists to unlock the full therapeutic potential of the this compound scaffold and its derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Adamantyl)piperidin-3-ol, and how can reaction conditions be tailored to improve yield and purity?

  • Methodological Answer : Synthesis typically involves coupling 2-adamantylamine with heteroaryl precursors using reagents like POCl₃ or DIPEA in solvents such as DCM. For example, urea derivatives of this compound are synthesized via coupling reactions, with yields ranging from 40.6% to 63.4% depending on substituents and reaction time (e.g., 48.7% yield for 1-(2-adamantyl)-3-(5-t-butylisoxazol-3-yl)urea) . Key parameters include:

  • Temperature : Mild conditions (e.g., 25–40°C) to avoid adamantyl group degradation.
  • Solvent Choice : Polar aprotic solvents (e.g., DCM) enhance solubility of adamantyl intermediates.
  • Catalysts : Use of bases like DIPEA to neutralize HCl byproducts and drive reactions to completion.

Q. How can researchers validate the structural integrity of this compound and its derivatives?

  • Methodological Answer : Multi-modal characterization is critical:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm regiochemistry and adamantyl integration. For example, adamantyl protons appear as sharp singlets at δ 1.6–2.1 ppm due to high symmetry .
  • Mass Spectrometry : High-resolution ESI-HRMS validates molecular weight (e.g., [M+H]+^+ peaks for urea derivatives match theoretical values within 2 ppm error) .
  • X-ray Crystallography : Resolves steric effects of the adamantyl group, particularly in derivatives like 1-(2-adamantyl)-3-(2,3,4-trifluorophenyl)urea .

Q. What are the key physicochemical properties of this compound that influence its experimental handling?

  • Methodological Answer :

  • Solubility : Low aqueous solubility due to the hydrophobic adamantyl group; use DMSO or ethanol for dissolution.
  • Stability : Adamantyl derivatives are generally stable under ambient conditions but degrade under strong acids/bases. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced Research Questions

Q. How does the steric bulk of the 2-adamantyl group influence reaction kinetics and regioselectivity in derivatization reactions?

  • Methodological Answer : The adamantyl group imposes significant steric hindrance, as shown in radical transfer reactions. For instance, 2-adamantyl radicals exhibit lower ktransfer/kabstractionk_{transfer}/k_{abstraction} ratios (e.g., 0.3 vs. 1.5 for 1-adamantyl) due to hindered transition states, favoring hydrogen abstraction over acetyl transfer . Computational modeling (e.g., DFT) can predict steric effects in reactions like urea formation .

Q. What strategies can be employed to enhance the biological activity of this compound derivatives, particularly in enzyme inhibition?

  • Methodological Answer : Structure-activity relationship (SAR) studies suggest:

  • Substituent Optimization : Introducing electron-withdrawing groups (e.g., trifluoromethyl) on the piperidine ring improves target binding (e.g., SK1 inhibition selectivity increased 15-fold with 4-octylphenethyl substituents) .
  • Salt Formation : Hydrochloride salts enhance solubility (e.g., 1-(4-aminomethyl-benzyl)-piperidin-3-ol HCl achieves >90% bioavailability in preclinical models) .
  • Biological Assays : Use radiolabeled analogs (e.g., 3H^3H-adamantyl) to quantify target engagement in vitro .

Q. How can computational methods predict the metabolic stability and toxicity of this compound derivatives?

  • Methodological Answer :

  • In Silico Tools : Software like Schrödinger’s ADMET Predictor or SwissADME models CYP450 metabolism (e.g., adamantyl groups reduce CYP3A4-mediated oxidation).
  • Metabolite Identification : Incubate derivatives with liver microsomes (human/rat) and analyze via LC-MS/MS. For example, hydroxylation at the adamantyl bridgehead is a common detoxification pathway .

Q. What are the challenges in crystallizing this compound derivatives, and how can they be overcome?

  • Methodological Answer :

  • Crystallization Solvents : Use mixed solvents (e.g., hexane:ethyl acetate) to balance polarity. Adamantyl derivatives often form needle-like crystals.
  • Co-crystallization Agents : Additives like acetic acid improve crystal lattice formation. For example, (3R,4R)-4-amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol forms stable co-crystals with succinic acid .

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